4-Bromo-2-methoxycarbonylbenzenesulfonamide
Description
4-Bromo-2-methoxycarbonylbenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a bromine atom at the para position (C4), a methoxycarbonyl group (CO₂Me) at the ortho position (C2), and a sulfonamide (-SO₂NH₂) functional group. Sulfonamides are widely studied for their roles as enzyme inhibitors, antimicrobial agents, and ligands in coordination chemistry due to their electron-withdrawing properties and hydrogen-bonding capabilities .
Properties
IUPAC Name |
methyl 5-bromo-2-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-14-8(11)6-4-5(9)2-3-7(6)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUZMYSQUNWZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromobenzenesulfonyl chloride with methanol in the presence of a base such as potassium carbonate . The reaction conditions usually include a temperature of around 0°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of 4-Bromo-2-methoxycarbonylbenzenesulfonamide may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxycarbonylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The methoxycarbonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-methoxycarbonylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxycarbonylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and methoxycarbonyl group can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate
- Structure : Features a sulfonamide group attached to a bromobenzene ring and a phenylacetic acid moiety.
- Key Differences: The presence of a carboxylic acid (-COOH) instead of a methoxycarbonyl (CO₂Me) group alters solubility and reactivity.
- Applications : Used as a ligand in metal complexes and studied for antibacterial activity .
N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamine
- Structure : Contains a methoxy (-OMe) group on the benzene ring and a bromo-substituted benzyl group attached to the sulfonamide.
- Key Differences : The methoxy group (electron-donating) contrasts with the methoxycarbonyl group (electron-withdrawing), influencing electronic properties and reactivity. This compound may exhibit improved lipid solubility compared to the target molecule due to the benzyl group .
- Applications: Potential use in drug design for CNS-targeted therapies .
4-{2-[(5-Bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide
- Structure : Incorporates a Schiff base (imine) linked to a bromo-hydroxybenzene ring and a sulfonamide.
- Key Differences : The Schiff base introduces chelation capabilities for metal ions, which are absent in the target compound. Substitution of hydroxyl (-OH) for methoxycarbonyl alters acidity and coordination chemistry .
- Applications : Explored for antimicrobial and anticancer activities via metal complexation .
Halogen and Substituent Positioning Effects
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
- Structure : A phenethylamine derivative with bromo and methoxy groups at positions 4 and 2/5, respectively.
- Key Differences : Despite similar bromo and methoxy substituents, the absence of a sulfonamide group and the presence of a primary amine result in distinct pharmacological profiles. 2C-B acts as a serotonin receptor agonist, highlighting how core structure dictates biological function .
Chloro Analog of 4-{2-[(5-Bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide
- Structure : Chlorine replaces bromine in the same scaffold.
Data Table: Structural and Functional Comparison
*Hypothetical structure inferred from naming conventions.
Key Research Findings
Biological Activity : Bromine’s presence correlates with improved antimicrobial potency in sulfonamides due to increased lipophilicity and membrane penetration .
Structural Complexity : Compounds with additional functional groups (e.g., Schiff bases) exhibit dual functionality, enabling applications in catalysis and bioimaging .
Biological Activity
4-Bromo-2-methoxycarbonylbenzenesulfonamide is an organic compound with the molecular formula CHBrNOS and a molecular weight of 294.12 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with methanol, often in the presence of a base such as potassium carbonate. This method allows for the formation of the sulfonamide structure while ensuring high yield and purity through subsequent purification steps like crystallization and recrystallization.
Chemical Structure
The compound features a bromine atom, a methoxycarbonyl group, and a sulfonamide functional group, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking substrates or interacting with active sites, which may lead to therapeutic effects against various diseases. Additionally, the bromine and methoxycarbonyl groups can influence binding affinities and overall reactivity.
Case Studies and Research Findings
Research has shown that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some studies indicate that derivatives of sulfonamides have demonstrated efficacy against various bacteria and fungi, suggesting potential applications as antimicrobial agents.
- Anticancer Properties : There is emerging evidence that certain analogs exhibit anticancer activity in vitro against various cancer cell lines. For example, studies have highlighted the potential for these compounds to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound's structural features allow it to act as an inhibitor for enzymes such as carbonic anhydrase and certain proteases, which are critical in various physiological processes.
Table: Summary of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains; potential for use in antibiotic development | |
| Anticancer | Induces apoptosis in cancer cell lines; inhibits tumor growth | |
| Enzyme Inhibition | Inhibits carbonic anhydrase and proteases; affects metabolic pathways |
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Factors such as solubility, stability, and bioavailability are crucial for determining its therapeutic potential. Early studies suggest that modifications to the compound's structure could enhance its pharmacokinetic properties, making it more effective in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
